

Measuring RET Phosphorylation Inhibition by GSK3179106: Application Notes and Protocols

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Compound of Interest

Compound Name: GSK3179106

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Abstract

This document provides detailed protocols for measuring the inhibition of RET receptor tyrosine kinase phosphorylation by the selective inhibitor **GSK3179106**. The rearranged during transfection (RET) proto-oncogene is a critical driver in various cancers, making it a key target for therapeutic intervention. **GSK3179106** is a potent and selective RET kinase inhibitor.^[1] Accurate and reproducible methods to quantify its inhibitory activity are essential for preclinical and clinical research. Herein, we provide comprehensive protocols for cell-based assays using the human medullary thyroid carcinoma TT cell line, which harbors a constitutively active RET mutation. Detailed methodologies for Western blotting and enzyme-linked immunosorbent assay (ELISA) are described to quantify the inhibition of RET phosphorylation. Additionally, we present quantitative data on the inhibitory activity of **GSK3179106** and diagrams of the RET signaling pathway and experimental workflows.

Introduction

The RET receptor tyrosine kinase is a key signaling protein involved in cell growth, differentiation, and survival.^[1] Ligands such as glial cell line-derived neurotrophic factor (GDNF) bind to a co-receptor, leading to RET dimerization and autophosphorylation of specific tyrosine residues.^[2] This phosphorylation cascade activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for normal cell function.^[3] However, activating mutations or fusions of the RET gene lead to constitutive kinase activity,

driving oncogenesis in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[2]

GSK3179106 is a selective and orally active RET kinase inhibitor.[4] It has shown potent inhibition of RET in both biochemical and cellular assays.[5] This application note provides detailed methods to assess the inhibitory effect of **GSK3179106** on RET phosphorylation in a cellular context.

Data Presentation

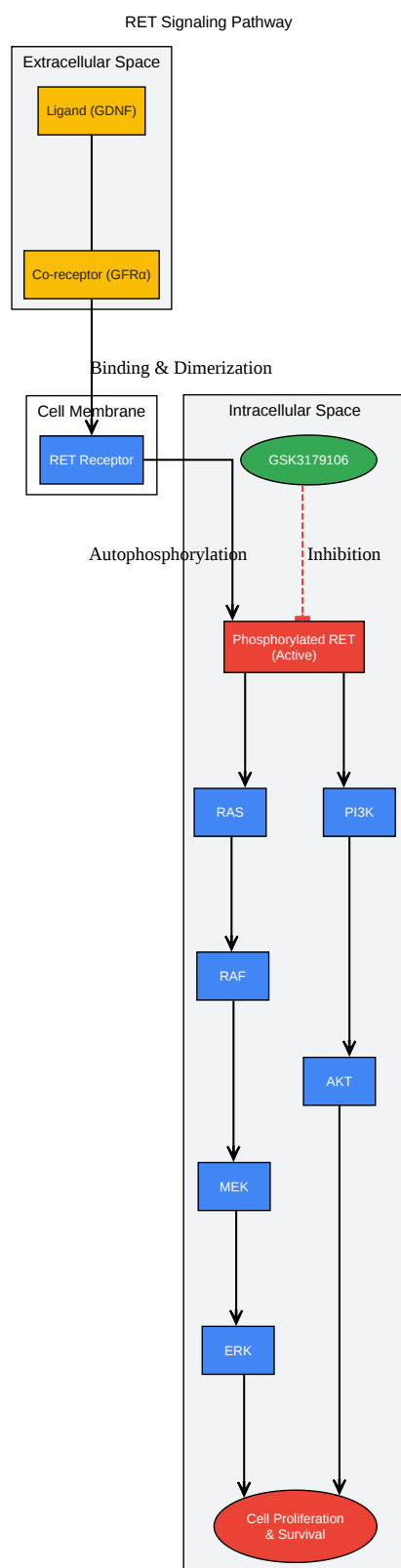
The inhibitory activity of **GSK3179106** on RET kinase has been quantified in various assays. The following tables summarize the key quantitative data.

Assay Type	Target	Cell Line	IC50 (nM)	Reference
Biochemical Assay	Human RET	-	0.4	[4]
Biochemical Assay	Rat RET	-	0.2	[4]
Cellular Assay (pRET)	Human RET	TT	11.1	[4]
Cellular Assay (pRET)	Human RET	SK-N-AS	4.6	[4]
Cell Proliferation Assay	-	TT	25.5	[4]

Table 1: IC50 values of **GSK3179106** in various assays.

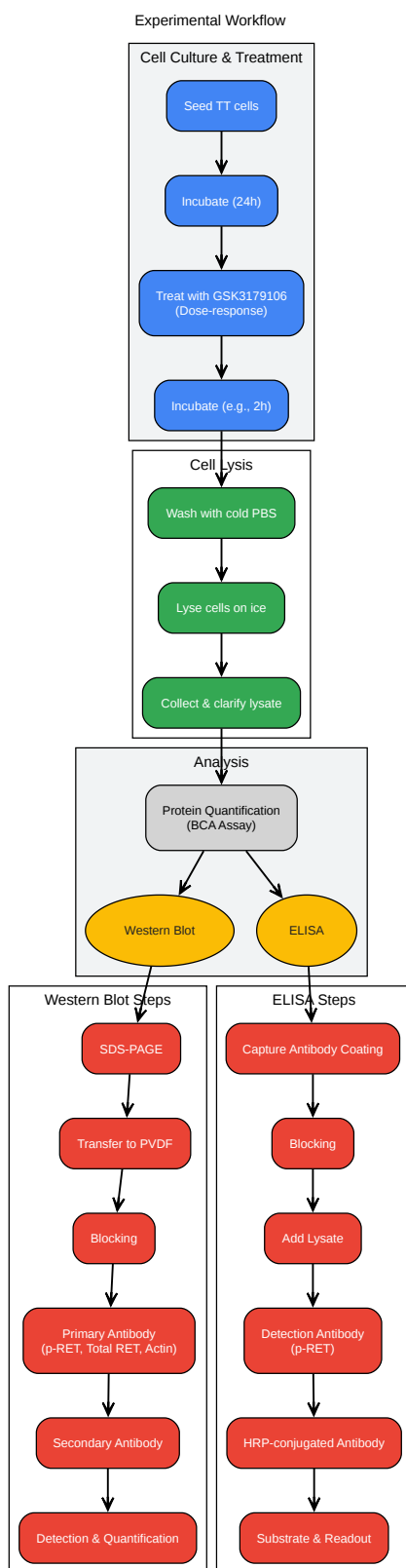
Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.



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Caption: RET Signaling Pathway and Inhibition by **GSK3179106**.



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Caption: Workflow for Measuring RET Phosphorylation Inhibition.

Experimental Protocols

Cell Culture and Treatment

The human medullary thyroid carcinoma cell line TT is used for these assays as it harbors an endogenous C634W activating mutation of RET, leading to constitutive phosphorylation.

Materials:

- TT cell line (ATCC® CRL-1803™)
- F-12K Medium (ATCC® 30-2004™)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **GSK3179106**
- DMSO (vehicle)

Protocol:

- Culture TT cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
- Prepare a stock solution of **GSK3179106** in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Replace the culture medium with the medium containing different concentrations of **GSK3179106** or vehicle (DMSO).
- Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C.

Western Blot Protocol for Phospho-RET

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking Buffer (e.g., 5% BSA in TBST)
- Primary antibodies:
 - Phospho-RET (Tyr905) Antibody (e.g., Cell Signaling Technology #3221, 1:1000 dilution)
 - Phospho-RET (Tyr1062) Antibody (e.g., Thermo Fisher Scientific PA5-104769, 1:1000 dilution)
 - Total RET Antibody (e.g., Cell Signaling Technology #3223, 1:1000 dilution)
 - β -Actin Antibody (loading control, e.g., 1:5000 dilution)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Protocol:

- After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
- Add 100-200 μ L of ice-cold lysis buffer to each well and scrape the cells.

- Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5 minutes each.
- Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software. Normalize the phospho-RET signal to the total RET signal and/or the loading control.

ELISA Protocol for Phospho-RET

Materials:

- Phospho-RET ELISA Kit (e.g., a sandwich ELISA kit specific for a phosphorylation site like Tyr1062)
- Cell lysis buffer provided with the kit or a compatible one with protease and phosphatase inhibitors.
- Wash buffer
- Detection antibody
- HRP-conjugated secondary antibody
- Substrate solution (e.g., TMB)
- Stop solution
- Microplate reader

Protocol:

- Prepare cell lysates from **GSK3179106**-treated and control TT cells as described in the Western Blot protocol (steps 1-5).
- Follow the specific instructions provided with the phospho-RET ELISA kit. A general procedure is as follows:
- Add the cell lysates to the wells of the microplate pre-coated with a capture antibody for total RET. Incubate as recommended.
- Wash the wells multiple times with the provided wash buffer.
- Add the detection antibody, which is specific for the phosphorylated form of RET (e.g., anti-phospho-RET Tyr1062). Incubate as recommended.
- Wash the wells to remove unbound detection antibody.
- Add an HRP-conjugated secondary antibody that binds to the detection antibody. Incubate as recommended.

- Wash the wells thoroughly.
- Add the substrate solution and incubate until color develops.
- Add the stop solution to terminate the reaction.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the concentration of phospho-RET in each sample based on a standard curve if applicable, or express the results as a percentage of the vehicle-treated control.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for assessing the inhibitory activity of **GSK3179106** on RET phosphorylation in a cellular context. Both Western blotting and ELISA are powerful techniques that can be used to generate quantitative data for dose-response analysis and to elucidate the mechanism of action of RET inhibitors. The provided data and diagrams serve as a valuable resource for researchers in the field of oncology and drug discovery.

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